Product packaging for Benzyl mandelate(Cat. No.:CAS No. 890-98-2)

Benzyl mandelate

Cat. No.: B1666780
CAS No.: 890-98-2
M. Wt: 242.27 g/mol
InChI Key: JFKWZVQEMSKSBU-UHFFFAOYSA-N
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Description

Overview of Benzyl (B1604629) Mandelate's Significance in Academic Inquiry

Benzyl mandelate (B1228975) is recognized for its utility in organic synthesis and pharmaceutical development. It serves as a chiral building block and chiral auxiliary in asymmetric synthesis, a crucial area of research focused on producing compounds with specific stereochemical configurations. The high enantiomeric purity of chiral compounds like the enantiomers of benzyl mandelate is considered essential for the development of effective and safe pharmaceutical agents. nih.gov Researchers utilize this compound for its distinctive properties that facilitate the creation of complex molecules with targeted functionalities. nih.gov Its significance in academic research extends to areas such as chiral catalysis, broader organic chemistry investigations, and biochemical studies. nih.govwikipedia.orgwikipedia.org Beyond pharmaceuticals, this compound is also noted for its pleasant aromatic profile, leading to its inclusion in research related to the flavor and fragrance industries. nih.govwikipedia.orgwikipedia.org This versatility positions this compound as a valuable compound in both academic and industrial research settings. nih.govwikipedia.org

Scope and Objectives of the Research Outline

This article is structured to provide an introductory overview of this compound within the context of chemical research. The primary objective is to detail its significance in academic inquiry and to explore the historical background of the chemical classes from which it is derived: mandelate chemistry and benzyl esters. The scope is strictly limited to these introductory and historical aspects, aiming to provide thorough, informative, and scientifically accurate content within these defined parameters. Information regarding synthesis, specific applications beyond their historical or significance context, dosage and administration, and safety and adverse effect profiles are outside the scope of this outline and are therefore excluded.

Historical Context of Mandelate Chemistry and Benzyl Esters

The history of this compound is intertwined with the historical development of its constituent parts: mandelic acid and benzyl esters.

Mandelic acid, the carboxylic acid component, was first discovered in 1831. The German pharmacist Ferdinand Ludwig Winckler identified it while processing amygdalin, a compound found in bitter almonds, with diluted hydrochloric acid. wikipedia.orgwikipedia.orgfishersci.cafishersci.fi The name "mandelic acid" itself originates from the German word "Mandel," meaning "almond," reflecting its source of discovery. wikipedia.orgwikipedia.orgfishersci.cafishersci.fi Historically, mandelic acid has seen use, notably for its antibacterial properties. wikipedia.orgwikipedia.orgfishersci.ca Esters derived from mandelic acid, such as cyclandelate (B1669388) and homatropine, have also been utilized as pharmaceutical agents. wikipedia.orgwikipedia.orgfishersci.ca Academic interest in mandelic acid chemistry is further highlighted by the study of the "mandelate pathway," a series of biochemical reactions involving mandelic acid that occurs in certain microorganisms, contributing to the understanding of metabolic processes. fishersci.befishersci.nothegoodscentscompany.comfishersci.cacenmed.commedicoverhospitals.in Research into this pathway has contributed to understanding enzyme evolution and the biosynthesis of benzenoid compounds. fishersci.befishersci.nothegoodscentscompany.comfishersci.cacenmed.com The stereochemical properties of mandelate esters have also been a subject of academic investigation, as seen in studies on the aggregation behavior of compounds like methyl mandelate, which serve as model systems for understanding chirality discrimination. nih.gov

Benzyl esters are compounds formed when a benzyl group replaces the hydrogen atom in the hydroxyl group of an acid. guidetopharmacology.orgamericanelements.com Benzyl alcohol, the alcohol component of this compound, is found naturally in various balsams and the oils of flowers such as jasmine. mpg.de Historically, several naturally occurring and synthesized benzyl esters have been employed in the perfumery industry due to their aromatic qualities. mpg.de The study of benzyl esters in chemistry also includes research into their chemical transformations and their role as protecting groups in organic synthesis. Furthermore, benzyl esters of amino acids have been a topic of study in chemical literature, with research publications dating back to the mid-20th century. fishersci.ca

The combination of the historical significance of mandelic acid chemistry, including its natural origin and early therapeutic uses, with the long-standing application and chemical investigation of benzyl esters, provides a historical foundation for the academic study and significance of this compound.

Melting Points of this compound Isomers

IsomerMelting Point (°C)Source
DL-Benzyl Mandelate95 wikipedia.org
(R)-(-)-Benzyl Mandelate104 - 107 nih.govwikipedia.org
(S)-(+)-Benzyl Mandelate105.0 - 109.0 nih.gov
(S)-(+)-Benzyl Mandelate104 - 107 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B1666780 Benzyl mandelate CAS No. 890-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-hydroxy-2-phenylacetate
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InChI

InChI=1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JFKWZVQEMSKSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H14O3
Source PubChem
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DSSTOX Substance ID

DTXSID301035097
Record name alpha-Hydroxybenzeneacetic acid phenylmethyl ester
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Molecular Weight

242.27 g/mol
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CAS No.

890-98-2
Record name Benzyl mandelate
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Record name Benzylmandelate
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Record name Benzyl mandelate
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Synthetic Methodologies for Benzyl Mandelate and Its Enantiomers

Conventional Chemical Synthesis Pathways for Benzyl (B1604629) Mandelate (B1228975)

Conventional synthesis routes for benzyl mandelate typically involve the formation of the ester linkage between the carboxyl group of mandelic acid and the hydroxyl group of benzyl alcohol.

Esterification Reactions for this compound Formation

Esterification is a fundamental reaction for synthesizing esters, and several approaches can be applied to the formation of this compound.

Direct esterification involves the reaction of a carboxylic acid and an alcohol, usually catalyzed by an acid. For this compound, this would involve the reaction between mandelic acid and benzyl alcohol. This reaction typically requires heating and often the azeotropic removal of water to drive the equilibrium towards product formation. google.com

Research has explored various catalytic systems for the direct esterification of carboxylic acids with alcohols, including the use of metal complexes. For instance, nickel-catalyzed esterification of mandelic acids with alcohols has been investigated. researchgate.net Another approach involves the use of salicylaldehyde (B1680747) as a catalyst, inducing intramolecularity in the esterification of α-hydroxyacids like mandelic acid with benzyl alcohol in concentrated solutions. rsc.org

Transesterification involves the conversion of one ester into another. In the context of this compound synthesis, this could involve the reaction of an ester of mandelic acid (e.g., methyl mandelate) with benzyl alcohol, or the reaction of mandelic acid with a benzyl ester. This method can be advantageous for utilizing more reactive starting materials or for shifting the reaction equilibrium.

Studies have shown that transesterification can be influenced by factors such as temperature and the presence of catalysts. For example, the alkylation of methyl O-(tetrahydropyran-2-yl)mandelate with benzyl chloride in dimethyl sulphoxide at higher temperatures (80°C) was found to yield transesterification products, including this compound, whereas lower temperatures favored C-alkylation. rsc.org Enzymatic transesterification using lipases has also been explored for the synthesis of esters, including the transesterification of benzyl alcohol with acyl donors like vinyl acetate. researchgate.net While this specific example focuses on benzyl acetate, the principle of lipase-catalyzed transesterification is relevant to ester synthesis involving benzyl alcohol.

Direct Esterification Approaches

Synthesis from Mandelic Acid Derivatives

This compound can also be synthesized starting from derivatives of mandelic acid.

As mentioned in direct esterification, a common method involves treating an aqueous solution of alkali metal mandelates with an acid to liberate mandelic acid, followed by extraction with benzyl alcohol and subsequent heating to effect esterification with azeotropic removal of water. google.com The crude this compound obtained can be purified by recrystallization from suitable solvents like dilute acetic acid or methanol. google.com

Synthesis of this compound or its enantiomers can also involve using modified mandelic acid precursors. For example, mandelic acid itself can be prepared through the acid-catalyzed hydrolysis of mandelonitrile (B1675950), which is the cyanohydrin of benzaldehyde (B42025). wikipedia.org Mandelonitrile can be synthesized from benzaldehyde and sodium bisulfite, followed by reaction with sodium cyanide and hydrolysis. wikipedia.org Another route to mandelic acid involves the base hydrolysis of phenylchloroacetic acid or dibromoacetophenone. wikipedia.org While these methods primarily yield mandelic acid, they serve as precursors for subsequent esterification with benzyl alcohol to form this compound.

Furthermore, research into the synthesis of mandelic acid derivatives for various applications, such as the suppression of virulence in plant pathogens, has involved reactions with benzyl halides to introduce the benzyl group onto modified mandelic acid structures. acs.org This indicates that functionalized mandelic acid precursors can be utilized in reactions that ultimately lead to this compound derivatives.

Enantiomerically enriched mandelic acid derivatives can be prepared through chemoenzymatic methods, such as the lipase-mediated kinetic resolution of racemic methyl mandelate. smolecule.comresearchgate.net These enantiomerically enriched mandelic acid derivatives can then potentially be used in subsequent reactions to synthesize specific enantiomers of this compound. The resolution of racemic mandelic acid through diastereomeric salt crystallization using chiral amines is another method to obtain enantiopure mandelic acid, which can then be esterified with benzyl alcohol. rsc.org

Preparation from Mandelic Acid and Benzyl Alcohol

Synthesis of Specific Enantiomers of this compound

The synthesis of pure enantiomers of this compound, (R)-Benzyl mandelate and (S)-Benzyl mandelate, is crucial for applications where stereospecificity is required, such as in pharmaceutical development. chemimpex.comchemimpex.com

(R)-Benzyl mandelate, also known as Benzyl D-(-)-mandelate, has a CAS number of 97415-09-3. sigmaaldrich.comcaymanchem.comsigmaaldrich.com It is a synthetic intermediate useful for pharmaceutical synthesis. labscoop.comglpbio.comcaymanchem.comchemicalbook.com (R)-Benzyl mandelate can be synthesized and has been used as a reactant in the synthesis of various compounds, including α-hydroxyamides via enzyme-catalyzed amidation, optically pure monomethyl esters used in the preparation of HMG-CoA reductase inhibitors, O-ibuprofenylmandelic acid, and benzyl (R)-2-fluoro-2-phenylacetate. chemicalbook.comsigmaaldrich.com

(S)-Benzyl mandelate, also referred to as Benzyl L-(+)-mandelate, has a CAS number of 62173-99-3. sigmaaldrich.comchemimpex.comtcichemicals.com It is utilized in research, including pharmaceutical development as a chiral building block, in the flavor and fragrance industry, and in chiral resolution techniques. chemimpex.com

Chiral resolution is a process used to separate racemic mixtures into their individual enantiomers. psu.edu For racemic this compound, this can be achieved through various methods, including diastereomeric salt formation and chromatographic techniques. psu.edu

Diastereomeric salt formation is a classical method for the resolution of enantiomers. psu.eduiucr.orgresearchgate.net This technique involves reacting a racemic mixture of an acid or base with a pure enantiomer of a chiral base or acid (the resolving agent) to form a mixture of diastereomeric salts. psu.eduresearchgate.net Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like crystallization. psu.eduresearchgate.net

Mandelic acid itself has been resolved using diastereomeric salt formation with chiral amines such as R-(+)-α-methylbenzylamine. researchgate.net The resulting diastereomeric salts, such as (R)-1-phenylethylammonium-(R)-mandelate, can be purified through recrystallization. researchgate.net While the direct application of diastereomeric salt formation specifically for the resolution of racemic this compound is not explicitly detailed in the provided context, the principle of forming diastereomeric salts with a suitable chiral acid or base would be applicable. The resolution efficiency in diastereomeric salt formation is highly solvent-dependent and affected by process parameters. researchgate.net

Chromatographic techniques are widely used for the separation of enantiomers. psu.edu For this compound, UltraPerformance Convergence Chromatography (UPC²) has been demonstrated as a method for the fast chiral separation of its enantiomers. lcms.czchromatographyonline.comwaters.com This method can be used for the determination of enantiomeric excess, even at low impurity levels (e.g., 0.02%). lcms.czchromatographyonline.com

An example of UPC² separation of a racemic mixture of (R)- and (S)-benzyl mandelate showed successful separation with good repeatability for both retention time and peak area. lcms.czchromatographyonline.com

Here is a representation of typical chromatographic separation data:

EnantiomerRetention Time (min)Peak Area (%)
(R)-Benzyl Mandelate~1.0~50
(S)-Benzyl Mandelate~1.3~50

Note: Data is illustrative based on descriptions of separation profiles. lcms.czchromatographyonline.com

Chiral Resolution Techniques for Racemic Mixtures
Diastereomeric Salt Formation

Chemoenzymatic and Enzymatic Synthesis Routes

Chemoenzymatic and enzymatic methods offer alternative routes for the synthesis of chiral compounds, including potentially this compound enantiomers. Enzymes, particularly lipases, can be used to catalyze esterification or transesterification reactions with high enantioselectivity. While the provided information mentions enzyme-catalyzed amidation reactions involving (R)-benzyl mandelate as a reactant chemicalbook.com, and discussions of the mandelate pathway in microorganisms involving enzymes like mandelate dehydrogenase nih.govresearchgate.netnih.govasm.org, specific chemoenzymatic or enzymatic synthesis routes directly yielding this compound from its precursors (mandelic acid and benzyl alcohol) with enantiocontrol are not detailed in the search results. However, the general principle of using enzymes for the synthesis of chiral esters is well-established in organic chemistry.

Enzymatic Esterification and Transesterification using Biocatalysts

Enzymatic methods offer a route to synthesize this compound and its enantiomers, often providing advantages in terms of selectivity and milder reaction conditions compared to traditional chemical synthesis. Lipases, a prominent class of biocatalysts, are frequently employed for esterification and transesterification reactions. researchgate.netacs.orgsci-hub.se These enzymes can catalyze the formation of ester bonds between carboxylic acids (like mandelic acid) and alcohols (like benzyl alcohol) or facilitate the exchange of acyl groups between an ester and an alcohol. acs.org

Studies have demonstrated the successful application of lipases from various sources, such as Candida antarctica, in the synthesis of aromatic esters through esterification and transesterification. researchgate.netsci-hub.se For instance, immobilized lipases have been utilized for the transesterification of benzyl alcohol with vinyl acetate. mdpi.com While the direct enzymatic synthesis of this compound via esterification of mandelic acid with benzyl alcohol or transesterification of a mandelic acid ester with benzyl alcohol is a plausible approach within the scope of lipase (B570770) catalysis, specific detailed research findings directly on this compound synthesis using these exact enzymatic reactions were not extensively detailed in the provided search results. However, the general principles and demonstrated success of lipases in synthesizing similar aromatic esters support the applicability of this methodology for this compound. researchgate.net The enantioselective nature of some lipases also allows for the potential synthesis of individual this compound enantiomers through kinetic resolution or asymmetric synthesis. acs.org

Derivation from Mandelate Pathway Intermediates

The mandelate pathway, primarily studied in bacteria like Pseudomonas putida and also found in yeasts, provides a biological route for the metabolism of mandelate. ebi.ac.ukasm.orgroyalsocietypublishing.orgacs.org While this pathway is primarily catabolic, intermediates within it can serve as precursors for the synthesis of mandelate derivatives, including potentially this compound. The pathway involves a series of enzymatic transformations starting from mandelic acid. ebi.ac.ukroyalsocietypublishing.orgwikipedia.orgatamanchemicals.com

Enzymatic Conversion of Benzoylformate to Mandelate

A key step in the mandelate pathway is the enzymatic conversion of benzoylformate (phenylglyoxylate) to mandelate. asm.orgwikipedia.orgnih.govnih.gov This reaction is catalyzed by enzymes such as benzoylformate decarboxylase, which converts benzoylformate into benzaldehyde and carbon dioxide, and subsequently, a mandelate dehydrogenase can reduce benzaldehyde to mandelate. asm.orgnih.govnih.govscilit.com Research in yeast, specifically Hanseniaspora vineae and Saccharomyces cerevisiae, has provided evidence for the existence of a mandelate pathway where benzoylformate decarboxylase plays a crucial role in the synthesis of benzenoids, including precursors to benzyl alcohol. asm.orgnih.govnih.gov Inhibiting benzoylformate decarboxylase has been shown to lead to the accumulation of intracellular intermediates in this pathway. asm.orgnih.govnih.gov While these studies focus on the production of benzyl alcohol and related benzenoids from upstream precursors like phenylalanine and tyrosine via benzoylformate, the enzymatic conversion of benzoylformate to mandelate is a fundamental reaction within this pathway that could be relevant for the synthesis of mandelate, a component of this compound. asm.orgnih.govnih.govscilit.com

Role of Mandelate Racemase in Stereoisomer Interconversion

Mandelate racemase (MR) is a crucial enzyme in the mandelate pathway that catalyzes the interconversion of the (R)- and (S)-enantiomers of mandelate. ebi.ac.ukroyalsocietypublishing.orgwikipedia.orgproteopedia.orgnih.gov This enzyme facilitates the conversion between the two stereoisomers, often via an enolic or enolate intermediate. ebi.ac.ukroyalsocietypublishing.orgnih.gov The racemization activity of mandelate racemase ensures that both enantiomers of mandelate can be processed through the subsequent steps of the pathway. ebi.ac.ukroyalsocietypublishing.org Understanding the mechanism and kinetics of mandelate racemase is important when considering the synthesis of specific this compound enantiomers from racemic or single-enantiomer mandelate precursors derived from or related to the mandelate pathway. royalsocietypublishing.orgnih.gov The enzyme from Pseudomonas putida has been extensively studied, and its mechanism involves specific catalytic residues and a magnesium ion cofactor. ebi.ac.ukroyalsocietypublishing.orgproteopedia.orgnih.govnih.gov

Integration into Multi-Enzyme Cascade Systems for Benzyl Derivatives

Multi-enzyme cascade systems, which combine several enzymatic reactions in a single process, offer an efficient strategy for synthesizing complex molecules. mdpi.comacs.org The enzymes involved in the mandelate pathway and related biotransformations can be integrated into such cascades for the synthesis of benzyl derivatives. For example, artificial enzyme cascades in Escherichia coli have been explored for the synthesis of benzyl alcohol from L-phenylalanine, involving enzymes like L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase, followed by a reductase. scilit.comresearchgate.net While these cascades focus on benzyl alcohol, the principle of using a series of enzymes to transform precursors into benzyl derivatives is applicable. Integrating enzymes capable of mandelate formation (e.g., from benzoylformate) and subsequent esterification with benzyl alcohol within a multi-enzyme cascade could potentially lead to the biosynthesis of this compound. scilit.commdpi.comresearchgate.net Challenges in multi-enzyme systems include optimizing conditions for each enzyme and ensuring their compatibility and stability. mdpi.comresearchgate.net Co-immobilization of enzymes can help address some of these challenges by bringing the catalysts into close proximity. mdpi.com

Novel and Emerging Synthetic Strategies

Research into novel and emerging synthetic strategies aims to develop more efficient, selective, and sustainable methods for chemical synthesis. This includes exploring new catalytic systems beyond traditional enzymatic or chemical approaches.

Catalytic Approaches (e.g., Nickel-Catalyzed Reactions)

While the provided search results did not yield specific information on nickel-catalyzed reactions for the direct synthesis of this compound, catalytic approaches, including those involving transition metals, are a significant area of research in organic synthesis. nih.gov Metal catalysis can offer alternative routes with different selectivities and reaction conditions compared to enzymatic methods. For example, nickel catalysis has been explored in various coupling and transformation reactions. The absence of specific results on nickel-catalyzed this compound synthesis in this search suggests that this may be a less explored or currently undeveloped method for this specific compound, within the scope of the databases searched. However, the broader field of catalytic synthesis, including the use of various metal catalysts, continues to evolve and could potentially offer novel routes to this compound in the future.

Flow Chemistry and Continuous Synthesis Methods

Continuous flow chemistry offers potential advantages for the synthesis of organic compounds, including improved reaction control, safety, and scalability compared to batch processes. researchgate.netbeilstein-journals.org While general esterification reactions have been explored in flow systems, specific detailed research findings focusing solely on the continuous flow synthesis of this compound are less extensively documented in the provided search results. However, related studies on the synthesis of other mandelate esters and the application of flow chemistry to reactions involving mandelic acid or benzyl alcohol provide relevant insights.

Research has demonstrated the application of continuous flow systems for enzymatic kinetic resolution of chiral compounds, including mandelic acid derivatives. One study describes a chemo-enzymatic process in a continuous-flow system to obtain optically active mandelic acid from mandelonitrile acetate. sbq.org.br This process involved a continuous-flow enzymatic kinetic resolution step using an immobilized enzyme (Novozym 435®) followed by chemical hydrolysis. Under optimized conditions, this flow process achieved high optical purity for the mandelonitrile derivatives, which were then converted to mandelic acid enantiomers with good yields and high enantiomeric excesses. sbq.org.br

Another area where continuous flow is relevant is in reactions involving solid phases, which can be encountered in the synthesis of mandelate esters, for example, when using solid catalysts or when solid byproducts are formed. Challenges related to clogging in continuous flow systems when handling solids have been investigated, and strategies for addressing these issues have been developed. hybrid-chem.com

While direct examples of continuous flow synthesis of this compound from mandelic acid and benzyl alcohol with detailed kinetic or yield data in a flow reactor were not prominently found, the principles and techniques demonstrated in the synthesis of other esters and the handling of chiral resolutions and solid-containing reactions in flow systems are applicable. The esterification of a carboxylic acid with an alcohol to form an ester and water is a fundamental reaction that can be adapted to continuous flow platforms, often employing catalysts (acidic or enzymatic) and methods for water removal to drive the equilibrium towards product formation.

The potential benefits of applying flow chemistry to this compound synthesis include:

Improved reaction efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time can optimize conversion and selectivity.

Enhanced safety: Handling of potentially hazardous intermediates or exothermic reactions can be safer in a continuous flow environment due to smaller reaction volumes.

Easier scale-up: Scaling up production in flow chemistry is typically achieved by "numbering up" (running multiple reactors in parallel) or increasing the flow rate, which is often simpler than scaling up batch reactors. pageplace.de

Integration with downstream processing: Flow systems can be readily integrated with continuous separation and purification techniques.

Further research specifically focused on the continuous flow esterification of mandelic acid with benzyl alcohol would be necessary to provide detailed data on reaction conditions, yields, enantioselectivity (if starting with chiral mandelic acid or employing chiral catalysts), and reactor design for this specific transformation.

Reaction Mechanisms and Kinetics of Benzyl Mandelate Transformations

Mechanistic Investigations of Ester Hydrolysis and Formation

Ester hydrolysis and formation are fundamental reactions involving the cleavage or formation of the ester linkage. These processes can be catalyzed by acids, bases, or enzymes, each following distinct mechanistic pathways.

Acid-Catalyzed Mechanisms

Acid-catalyzed ester hydrolysis typically involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. This is followed by the attack of water, proton transfer, and the elimination of the alcohol moiety to regenerate the carboxylic acid and release the alcohol. The reverse process, acid-catalyzed esterification, follows the same steps in reverse. The reaction is an equilibrium process, and the direction is influenced by the relative concentrations of reactants and products chemistrysteps.com. For esters containing a tertiary alkyl group, the acid-catalyzed hydrolysis can proceed through an SN1 mechanism involving the cleavage of the alkyl-oxygen bond and formation of a stable tertiary carbocation chemistrysteps.com. While general mechanisms for acid-catalyzed ester hydrolysis and formation are well-established, specific detailed studies focusing solely on the acid-catalyzed hydrolysis or formation mechanism and kinetics of benzyl (B1604629) mandelate (B1228975) were not prominently found in the initial search results. However, the synthesis of benzyl mandelate can be achieved by heating mandelic acid and benzyl alcohol in the presence of an acid catalyst like concentrated sulfuric acid, indicating an acid-catalyzed esterification pathway is applicable archive.org.

Base-Catalyzed Mechanisms

Base-catalyzed ester hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group and regenerate the carbonyl. The resulting carboxylic acid is immediately deprotonated by the base, making the reaction irreversible under basic conditions chemistrysteps.com. This irreversibility is a key advantage of base-catalyzed hydrolysis compared to the acid-catalyzed process chemistrysteps.com. While the general mechanism is well-understood, specific kinetic data and detailed mechanistic investigations focusing exclusively on the base-catalyzed hydrolysis of this compound were not extensively detailed in the search results.

Enzymatic Mechanisms (e.g., Lipase-Catalyzed Reactions)

Enzymatic hydrolysis and formation of esters are often catalyzed by lipases (EC 3.1.1.3), which are enzymes that catalyze the hydrolysis of fats and oils ajpamc.comwur.nl. Lipases can also catalyze the esterification and transesterification of a variety of substrates ajpamc.com. Enzymatic reactions offer advantages such as high efficiency, selectivity (including enantioselectivity), and operation under mild conditions ajpamc.com. Studies on the enzymatic hydrolysis of mandelic acid esters by lipases have been conducted, with the aim of resolving racemic mixtures into active components archive.org. For instance, hydrolysis of several mandelic acid esters by lipase (B570770) has been investigated to understand the mechanism of enzyme action archive.org. While the search results mention the hydrolysis of this compound by lipase to see if the presence of an aromatic alkyl group affects the reaction course, detailed kinetic parameters specifically for this compound were not provided archive.org. Research on lipase-catalyzed reactions involving other mandelate derivatives, such as methyl mandelate, has shown that lipases can be used for the resolution of racemic mixtures, providing high enantioselectivity smolecule.com. The mechanism of lipase-catalyzed esterification typically involves the formation of an acyl-enzyme intermediate nih.gov. The kinetics of lipase-catalyzed reactions can be influenced by various factors, including the solvent properties and the structure of the substrates nih.gov. Some studies suggest that lipase-catalyzed reactions may follow a Ping-Pong bi-bi mechanism with potential inhibition by the alcohol product nih.gov.

Elimination Reactions and Degradation Pathways

This compound can undergo elimination reactions and thermal degradation under certain conditions, leading to the formation of different products.

Gas-Phase Elimination Kinetics and Mechanisms

Gas-phase elimination reactions involve the removal of atoms or groups from a molecule in the gaseous state, often at elevated temperatures. These reactions can proceed through various mechanisms, such as E1, E2, or internal elimination (Ei) pathways, depending on the substrate structure and reaction conditions wikipedia.orgdalalinstitute.compharmaguideline.com. While the search results did not provide specific information on the gas-phase elimination of this compound itself, a study on the gas-phase elimination kinetics of methyl mandelate is available acs.orgnih.gov. This study determined the kinetics of racemic methyl mandelate decomposition in a static system at temperatures ranging from 379.5 to 440 °C and pressures from 21.5 to 71.1 Torr acs.orgnih.gov. The decomposition of methyl mandelate yielded benzaldehyde (B42025), methanol, and carbon monoxide acs.orgnih.gov. The reaction was found to be homogeneous, unimolecular, and followed first-order kinetics acs.orgnih.gov. Theoretical studies using Density Functional Theory (DFT) methods suggested a molecular concerted nonsynchronous mechanism involving a two-step process acs.orgnih.gov. The rate-determining step was the formation of an unstable α-lactone intermediate, which rapidly decarbonylated to produce benzaldehyde and carbon monoxide acs.orgnih.gov. The transition state was described as late in the reaction coordinate, resembling the lactone configuration acs.orgnih.gov.

Table 1: Gas Phase Elimination Kinetics of Methyl Mandelate

ParameterValueConditions
Temperature Range379.5–440 °CStatic system
Pressure Range21.5–71.1 TorrStatic system
Reaction OrderFirst-orderHomogeneous, unimolecular
Arrhenius Equation (log k1)(12.70 ± 0.14) − (206.5 ± 1.9) kJ/mol (2.303RT)−1Temperature dependence of rate coefficient
ProductsBenzaldehyde, Methanol, Carbon MonoxideDecomposition products
Rate-Determining StepFormation of α-lactone intermediateProposed mechanism

Mechanistic Understanding of Thermal Decomposition

Thermal decomposition refers to the breakdown of a compound due to heat. The mechanism and kinetics of thermal decomposition are influenced by the compound's structure and the surrounding atmosphere scholaris.camdpi.com. While general principles of thermal decomposition apply to organic esters, specific detailed studies on the thermal decomposition mechanism and kinetics of this compound were not extensively found in the search results. However, research on the thermal degradation kinetics of other benzyl-containing polymers, such as poly(benzyl methacrylate), provides insights into potential degradation pathways involving the benzyl group dergi-fytronix.com. These studies often utilize techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to investigate the thermal stability and degradation kinetics mdpi.comdergi-fytronix.com. The activation energy of thermal degradation can be determined using various kinetic methods mdpi.comdergi-fytronix.com. The specific products and mechanisms of thermal decomposition for this compound would likely depend on the temperature and presence of oxygen or inert atmosphere.

Table 2: Activation Energy of Thermal Degradation for Poly(benzyl methacrylate)/Graphite Composite (5% Graphite)

MethodActivation Energy (kJ/mol)
FWO182.7

Stereochemical Aspects of Reactions Involving this compound

The presence of a chiral center in the mandelate portion of this compound makes stereochemical outcomes a critical aspect of its reactions. Reactions involving this compound or its synthesis can proceed with retention or inversion of configuration at the chiral center, or they can be designed to be diastereoselective or enantioselective.

Retention and Inversion of Configuration

Reactions occurring at a stereogenic center can result in either the retention or inversion of its configuration. Retention of configuration means the spatial arrangement of groups around the chiral center remains the same throughout the reaction, while inversion of configuration leads to the opposite spatial arrangement. Racemization, the conversion of an enantiomer into a racemic mixture, can also occur through mechanisms involving intermediate formation or thermal reactions. slideshare.net

In the context of benzylic systems, which share some structural features with the benzyl group in this compound, studies on hydrogenolysis of benzylic alcohols have shown that the stereochemical outcome (retention or inversion) can depend on the catalyst used and the substituents present. sonar.ch For instance, hydrogenolysis on Raney nickel often proceeds with retention of configuration, while on Pd/C, it typically results in inversion of configuration. sonar.ch This difference is attributed to the differing affinities of the metals for oxygen. sonar.ch While this research focuses on benzylic alcohols, the principles of how catalyst-substrate interactions can influence stereochemistry are relevant to understanding potential reactions of this compound.

Studies on the preparation of optically active (acyloxy)alkyl esters from O-acyl-α-hydroxy acids have explored reactions that proceed with retention of configuration. sci-hub.st The polarity of the solvent can influence the degree of retention, with less polar solvents leading to better retention of stereochemical configuration. sci-hub.st

Diastereoselective and Enantioselective Transformations

Diastereoselective transformations favor the formation of one diastereoisomer over others, while enantioselective transformations favor the formation of one enantiomer over the other. These types of reactions are crucial for synthesizing stereochemically pure compounds.

Research on dynamic kinetic resolution of α-bromo esters derived from mandelate has demonstrated that stereoselectivity in nucleophilic substitution reactions can be influenced by the α-substituent of the ester and the structure of the amine nucleophile. arkat-usa.org This approach has been used to prepare enantioenriched amino acid derivatives. arkat-usa.org

Enantioselective reactions often utilize chiral catalysts or auxiliaries to induce asymmetry. For example, asymmetric intermolecular C-H functionalization of benzyl silyl (B83357) ethers has been achieved with high diastereoselectivity and enantioselectivity using chiral rhodium catalysts or chiral auxiliaries. organic-chemistry.org The choice of catalyst or auxiliary is critical in determining the stereochemical outcome. organic-chemistry.org

Studies on the enantioselective [2+2] photocycloaddition have also shown that chiral phosphoric acid catalysts can enable highly enantioselective, diastereoselective, and regioselective reactions, leading to the formation of multiple stereocenters in a single step. nih.gov While these examples may not directly involve this compound as a reactant, they illustrate the strategies and factors that are important in achieving stereocontrol in the synthesis and transformation of chiral molecules like this compound.

Theoretical and Computational Studies on Reaction Pathways

Theoretical and computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, are powerful tools for investigating the reaction pathways, intermediates, transition states, and conformational preferences of molecules like this compound.

Density Functional Theory (DFT) Calculations of Transition States

DFT calculations are widely used to study the electronic structure and energetics of molecules and transition states, providing insights into reaction mechanisms and barriers. acs.orgnih.govresearchgate.net These calculations can help characterize the geometry and energy of transition states, which represent the highest energy point along a reaction pathway.

As mentioned earlier, DFT studies on the gas phase elimination of methyl mandelate have been used to explore the potential energy surface and identify the transition state for the reaction, suggesting a concerted mechanism. acs.org Different DFT functionals and basis sets can be employed to calculate kinetic and thermodynamic parameters, and the choice of method can influence the agreement with experimental values. acs.org

DFT calculations have also been extensively applied to study enzymatic reaction mechanisms involving mandelate derivatives, such as the decarboxylation catalyzed by benzoylformate decarboxylase. nih.govfrontiersin.orgresearchgate.net These studies utilize models of the enzyme active site to investigate the intermediates and transition states involved in the catalytic cycle, providing a detailed understanding of how the enzyme facilitates the reaction. nih.govresearchgate.net

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the behavior and interactions of molecules over time. MD simulations can be used to explore the conformational flexibility of molecules, the dynamics of reactions, and the stability of intermediates.

While specific MD simulations of this compound reaction intermediates were not prominently found in the search results, MD simulations have been applied to study the reaction mechanism of mandelate racemase, an enzyme that interconverts mandelate enantiomers. acs.orgacs.org These simulations have provided insights into the conformational changes of the enzyme and substrate during catalysis and the stabilization of intermediates. acs.org MD simulations can complement static DFT calculations by providing information about the dynamic nature of reaction processes and the influence of the surrounding environment (e.g., solvent or protein active site) on reaction pathways and intermediate lifetimes.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds and the relative energies of these conformers. organicchemistrytutor.comlibretexts.orglumenlearning.com The energy landscape of a molecule describes the energy of all possible conformations.

Computational methods, including DFT calculations, are valuable for exploring the conformational space of molecules and determining the relative stabilities of different conformers. ethz.chresearchgate.net Studies on related benzyl derivatives, such as benzyl alcohol and benzylimidazolidinone derivatives, have utilized DFT calculations to investigate their conformational preferences and the factors influencing their stability, such as intramolecular interactions (e.g., hydrogen bonding, dispersion forces). ethz.ch

For this compound, conformational analysis would involve considering rotations around the ester linkage and the bonds in the benzyl and mandelate moieties. The relative energies of different conformers can influence the molecule's reactivity and its interactions with other molecules or active sites. Exploring the energy landscape through computational methods can help identify the most stable conformations and potential low-energy pathways for conformational changes, which can be relevant to understanding reaction mechanisms and stereochemical outcomes.

Computational studies on methyl benzoylformate and methyl mandelate have explored their conformational landscapes using rotational spectroscopy and quantum chemistry, highlighting the importance of understanding conformer stability for predicting molecular properties. researchgate.net

Advanced Applications of Benzyl Mandelate in Organic Synthesis

Benzyl (B1604629) Mandelate (B1228975) as a Chiral Building Block and Synthon

The inherent chirality of mandelic acid, and consequently benzyl mandelate, makes it a valuable chiral building block and synthon in asymmetric synthesis. chemimpex.comchemimpex.comcymitquimica.com Its ability to introduce a defined stereochemistry into target molecules is essential for the synthesis of enantiomerically pure compounds, which is particularly critical in the pharmaceutical industry where the biological activity and safety of a drug can be highly dependent on its stereochemistry. tcichemicals.com

Asymmetric Synthesis of Complex Molecules

This compound, especially in its enantiopure forms like Benzyl (R)-(-)-mandelate or Benzyl (S)-(+)-mandelate, is utilized in asymmetric synthesis to construct complex chiral molecules with high enantiomeric purity. chemimpex.comchemimpex.com These processes are vital for creating single-isomer products, avoiding the production of unwanted or potentially harmful enantiomers. tcichemicals.com The compound's unique chiral center makes it particularly valuable in these selective transformations. chemimpex.comchemimpex.com

Precursor for Biologically Active Compounds

This compound serves as a precursor for the synthesis of a variety of biologically active compounds. fishersci.cachemimpex.comchemimpex.combioscience.co.uk Its structure can be readily modified and incorporated into more complex molecular frameworks that exhibit desired biological activities. Derivatives of mandelic acid, including esters like this compound, are important intermediates in the synthesis of numerous pharmaceuticals and other bioactive molecules. chemimpex.comresearchgate.net

Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is a significant intermediate in the synthesis of various pharmaceutical compounds and APIs. fishersci.cachemimpex.comchemimpex.combioscience.co.uksigmaaldrich.com Its use as a chiral building block allows for the stereocontrolled synthesis of drug molecules, which is paramount for their efficacy and specificity. chemimpex.comchemimpex.com

Synthesis of Formoterol and Related β-Adrenergic Agonists

This compound derivatives are implicated in the synthesis of Formoterol, a long-acting beta-2 adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). google.comgoogle.com Specifically, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a key intermediate in the synthesis of (R,R)-Formoterol, has been prepared through chemical fractionation using (S)-mandelic acid, yielding a mandelate salt intermediate. google.com This highlights the role of mandelic acid derivatives in achieving the required stereochemistry for potent beta-adrenergic agonists. google.comuomus.edu.iqgoogle.com.nanih.gov

Preparation of Other Therapeutic Agents

Beyond Formoterol, this compound and its derivatives are employed in the preparation of other therapeutic agents. chemimpex.com Mandelic acid derivatives are known to be useful chiral synthons in the synthesis of drugs with various therapeutic activities, including platelet/antithrombotic agents, vasodilators, antitumor agents, antiobesity agents, and CNS-stimulant dopaminergic agents. researchgate.net (R)-benzyl mandelate, for instance, is described as a synthetic intermediate useful for pharmaceutical synthesis and a reagent for the preparation of a pharmaceutical composition for treating atopic dermatitis. glpbio.comchemicalbook.comcaymanchem.com

Contribution to Flavor and Fragrance Chemistry Research

This compound also contributes to research in flavor and fragrance chemistry. fishersci.ca Benzyl (R)-(-)-mandelate and Benzyl (S)-(+)-mandelate possess pleasant aromas, making them valuable ingredients or intermediates in the creation of flavors and fragrances. chemimpex.comchemimpex.comchemimpex.com Their incorporation can contribute to the development of novel aromatic profiles in consumer products. chemimpex.com Research in this area explores the synthesis and application of such compounds to enhance the sensory appeal of various goods. chemimpex.comamazonaws.com

Compound Information

Compound NamePubChem CID
This compound13461
Benzyl (R)-(-)-mandelate13461
Benzyl (S)-(+)-mandelate13461
(R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamineNot found
Formoterol3378
Mandelic acid1291
Benzyl alcohol313
Benzoylformate decarboxylase10108264
Benzaldehyde (B42025)240
L-phenylalanine614
L-tyrosine145742
4-hydroxybenzaldehyde135389
Benzenoids250
Phenylpyruvate1040
4-hydroxyphenylpyruvate448
β-adrenergic agonists-
(R,R)-Formoterol60785
(S)-mandelic acid74090
(R)-mandelic acid74091
cyclandelate (B1669388)2904
pemoline4760
deracoxib92493
celecoxib2662
clopidogrel60606
isoproterenol3779
salbutamol2083
fenoterol3348
salmeterol5152
ipratropium3792
tiotropium60606
(R)-benzyl 2-fluoro-2-phenylacetateNot found
O-Ibuprofenylmandelic acidNot found
(S)-α-Hydroxy-N-(2-phenylethyl)benzenepropanamideNot found
(R)- monomethyl esters of 3-[(tert-butyldimethylsilyl)oxy]pentanedioic acidNot found

Data Table: Properties of this compound Stereoisomers

PropertyBenzyl DL-MandelateBenzyl (R)-(-)-MandelateBenzyl (S)-(+)-Mandelate
CAS Number890-98-2 fishersci.ca97415-09-3 bioscience.co.uk62173-99-3 sigmaaldrich.com
Molecular FormulaC₁₅H₁₄O₃ fishersci.caC₁₅H₁₄O₃ bioscience.co.ukC₁₅H₁₄O₃ sigmaaldrich.com
Molecular Weight242.27 g/mol fishersci.ca242.3 g/mol bioscience.co.uk242.27 g/mol sigmaaldrich.com
AppearanceWhite crystalline powder fishersci.caCrystalline solid bioscience.co.ukWhite to off-white flakes, powder or crystals chemimpex.com
Melting Point95°C fishersci.caNot specified in sources104 - 107 °C (Lit.) chemimpex.com
Purity (GC)≥98.0% fishersci.ca≥99% bioscience.co.uk≥ 98.5% chemimpex.com
Optical Rotation-Not specified in sources[α]²⁰D = 56 +/- 3 ° (C = 1 in CHCl₃) chemimpex.com

Development of Novel Aromatic Profiles

This compound, particularly the (S)-(+)- enantiomer, is utilized in the flavor and fragrance industry, where it contributes to the development of novel aromatic profiles. chemimpex.com Similarly, Benzyl (R)-(-)-mandelate is employed in the production of flavoring agents and fragrances, capitalizing on its pleasant aromatic profile. chemimpex.com

Role as a Fragrance Component

The compound is used as a fragrance component, providing a pleasant aroma in consumer products. chemimpex.comchemimpex.com

Applications in Materials Science and Polymer Chemistry Research

Research explores the potential of mandelate derivatives and related benzyl compounds in materials science and polymer chemistry.

Precursor for Biodegradable Polymers

While direct evidence for this compound as a primary precursor for biodegradable polymers is limited in the provided sources, related mandelate esters and benzyl-containing compounds are relevant in this area. For instance, poly(benzyl β-malolactonate) (PMLABe), an aliphatic polyester, is studied as a biodegradable material, and research includes the synthesis and polymerization of benzyl β-malolactonate (MLABe). Additionally, benzyl alcohol can function as a co-initiator in the synthesis of biodegradable polymers. researchgate.net Monomers derived from lignin, which include benzyl ether and ester linkages, are also considered valuable for synthesizing bio-based polymers. mdpi.com

Use in Chiral Polymer Synthesis

This compound enantiomers and mandelic acid derivatives are relevant in the synthesis of chiral polymers and compounds. Benzyl (S)-(+)-mandelate is recognized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. chemimpex.com Benzyl (R)-(-)-mandelate is also used in the synthesis of chiral intermediates. chemimpex.com The synthesis of chiral compounds can involve reacting compounds with chiral mandelic acid salts. google.com Research in polymer chemistry also investigates the regulation of chirality in self-assembled polymers using chiral building blocks, such as poly(γ-benzyl-l-glutamate). acs.org Furthermore, studies explore the construction of supramolecular chiral polymers for applications like chiral recognition of mandelic acid enantiomers.

Biochemical and Biological Research Involving Benzyl Mandelate

Investigation of Enzymatic Pathways and Biotransformations

The study of enzymatic pathways and biotransformations involving mandelate (B1228975) and its derivatives is crucial for understanding microbial metabolism and potential applications in bioremediation and biocatalysis. Benzyl (B1604629) mandelate, as a derivative, can interact with the enzymes in these pathways, either as a substrate, an inhibitor, or an inducer.

Interaction with Mandelate-Metabolizing Enzymes

Mandelate-metabolizing enzymes are key players in the degradation or synthesis of mandelic acid. Research has explored the specificity of these enzymes towards various substrates, including esters of mandelic acid.

Enzymes in the mandelate pathway, such as mandelate racemase (MR) and (S)-mandelate dehydrogenase ((S)-MDH), exhibit substrate specificity. (S)-Mandelate dehydrogenase from Pseudomonas putida, for instance, is known to oxidize (S)-mandelate to benzoylformate. This enzyme has a large active-site pocket and preferentially binds substrates with longer sidechains and those with β unsaturation, such as (S)-mandelate. Esters of mandelate, including methyl (S)-mandelate, have also been identified as substrates for (S)-mandelate dehydrogenase from Pseudomonas putida. qmul.ac.ukwikipedia.org

Studies on the kinetic parameters of these enzymes with different substrates provide insights into their catalytic efficiency and substrate preferences. For example, kinetic studies with (S)-mandelate dehydrogenase from Pseudomonas putida using alternate substrates and varying pH have helped elucidate the enzyme's mechanism, suggesting a carbanion intermediate. acs.orgnih.gov

While direct kinetic data for benzyl mandelate as a substrate for these specific enzymes is not extensively detailed in the provided context, the fact that other mandelate esters like methyl (S)-mandelate are substrates for (S)-mandelate dehydrogenase suggests that this compound could potentially also interact with this enzyme, although its efficiency as a substrate would require specific investigation. qmul.ac.ukwikipedia.org

The interaction of this compound with mandelate-metabolizing enzymes can also involve inhibition or activation. Studies on related enzymes, such as benzyl alcohol dehydrogenase and benzaldehyde (B42025) dehydrogenase II from Acinetobacter calcoaceticus, have investigated inhibition by various compounds, including mandelate and phenylglyoxylate (B1224774). However, these studies indicated no inhibition by mandelate or phenylglyoxylate on these specific enzymes. epa.gov While this doesn't directly address this compound, it highlights the approach taken in studying the regulatory effects of related molecules on these pathways. Further research would be needed to determine if this compound acts as an inhibitor or activator of any enzymes in the mandelate pathway.

Substrate Specificity and Kinetic Analysis

Role in Microbial Metabolism and Bioremediation Studies

Microorganisms, including certain bacteria and yeasts, possess the metabolic machinery to process mandelic acid and related aromatic compounds. These pathways can be relevant in bioremediation contexts, where microorganisms are used to degrade pollutants.

Recent research has provided evidence for the existence of a mandelate pathway in yeasts, such as Hanseniaspora vineae and Saccharomyces cerevisiae, for the synthesis of benzenoids. nih.govasm.orgasm.orgnih.govresearchgate.netasm.org This pathway in yeast appears to link phenylpyruvate and 4-hydroxyphenylpyruvate to the synthesis of benzaldehydes through benzoylformate decarboxylation. nih.govasm.orgasm.orgnih.govresearchgate.netresearchgate.net Hanseniaspora vineae has shown a higher capacity to produce benzenoid derivatives compared to Saccharomyces cerevisiae. nih.govasm.orgnih.gov

While the primary focus of these yeast studies is the synthesis of benzenoids from aromatic amino acids via mandelate pathway intermediates, the presence of this pathway suggests that yeasts could potentially interact with mandelic acid esters like this compound. The specific role of this compound in yeast metabolism, either as a precursor or a compound to be metabolized, would require dedicated investigation.

The mandelate degradation pathway in bacteria, particularly in Pseudomonas putida and Acinetobacter calcoaceticus, is well-studied. researchgate.netebi.ac.ukuniprot.orgresearchgate.netbohrium.commicrobiologyresearch.orgmicrobiologyresearch.orgdrugbank.comresearchgate.net In Pseudomonas putida, the pathway involves enzymes like mandelate racemase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde dehydrogenases, leading to the conversion of mandelate to benzoate (B1203000) and further degradation. researchgate.netresearchgate.netdrugbank.comresearchgate.net Acinetobacter calcoaceticus also metabolizes mandelate, with studies identifying enzymes like L-mandelate dehydrogenase, phenylglyoxylate carboxy-lyase, and benzaldehyde dehydrogenase I involved in the oxidation of L-mandelate to benzoate. microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net

Mandelate Pathway in Yeasts (e.g., Hanseniaspora vineae, Saccharomyces cerevisiae)

Exploration of Biological Activity in Specific Contexts

Antimicrobial Activity of Mandelate Derivatives

Mandelic acid, the parent compound of this compound, has a history of use as an antibacterial agent, particularly for urinary tract infections and skin infections like acne. nih.govnih.govnih.gov Attempts have been made to synthesize new derivatives to enhance the natural antimicrobial properties of mandelic acid. nih.gov Novel mandelate ionic liquids with quaternary ammonium (B1175870) cations have been synthesized and characterized, exhibiting antimicrobial activity. researchgate.netresearchgate.net Some of these ionic liquids showed similar efficacy against Gram-positive bacteria compared to their chloride counterparts, although they were less active against Gram-negative bacteria and fungi. researchgate.net The antimicrobial activity of mandelic acid and its derivatives is a complex phenomenon linked to properties such as pro-oxidative activity and hydrophobicity. nih.gov Derivatives have often shown higher antimicrobial activity than mandelic acid itself, possibly due to increased lipophilicity allowing better penetration through cell membranes. nih.gov

Studies on 1,3,4-oxadiazole (B1194373) derivatives synthesized from ethyl mandelate have also demonstrated antibacterial and antifungal activities. nih.govmui.ac.ir For instance, specific furan (B31954) and nitro furan derivatives synthesized through this route showed notable antibacterial activities against Staphylococcus aureus and Escherichia coli. nih.govmui.ac.ir The presence of a hydroxyl group from the mandelate residue in some of these compounds appeared to improve activity against Gram-positive bacteria. nih.gov

Another mandelate derivative, beta-diethylaminoethyl 3-phenyl-2-hydroxybenzoate mandelate, has been reported to possess mild antihistaminic, fungicidal, local anesthetic, and bactericidal properties, with its bactericidal activity being superior to that of mandelic acid alone. google.com This compound was found to be effective against microorganisms commonly found in the bladder, such as E. coli, S. viridans, S. aureus, B. subtilis, and certain urea-splitting Staphylococcus species. google.com

Research has also investigated the antimicrobial activities of mandelic acid and its alkali metal salts against various bacteria and yeasts. mdpi.com The bactericidal activity was found to be highly dependent on the concentration of mandelic acid. mdpi.com

Cytotoxicity Studies in Mammalian Cells

Cytotoxicity studies involving mandelate derivatives have been conducted on various mammalian cell lines, including cancer cells and normal cells. Novel mandelate ionic liquids, while exhibiting antimicrobial activity, have also been found to be quite cytotoxic against mammalian cells. researchgate.net

Organotin(IV) derivatives of mandelic acid have been investigated for their cytotoxicity against human cancer cell lines, including MCF-7 (mammary cancer), HepG2 (liver cancer), and PC-3 (prostate cancer). nih.govresearchgate.net Studies indicated that diorganotin(IV) derivatives of mandelic acid were more cytotoxic than their triorganotin analogues. nih.govresearchgate.net For example, dibutyltin(IV) mandelate demonstrated potent cytotoxicity against these cell lines, exhibiting lower IC50 values compared to cisplatin (B142131) and 5-fluorouracil. researchgate.net

Research on tris-aryl Sb(V) mandelate cyclometallate complexes has also included cytotoxicity screening towards mammalian cells, such as human fibroblasts. researchgate.net Some of these complexes showed varying levels of toxicity, with IC50 values ranging from low micromolar to greater than 100 µM depending on the specific compound and cell line. researchgate.net

The cytotoxic effect of mandelate-containing compounds can be related to their stability, with hydrolyzed molecules sometimes exhibiting stronger cytotoxic activity. mdpi.com However, some synthesized oxo complexes containing mandelic ligands have demonstrated high stability and low cytotoxicity towards fibroblast cells, which is important for potential applications involving skin contact. mdpi.com

Studies have also evaluated the cytotoxicity of R-phenyl alanine (B10760859) -S- mandelate against liver carcinoma (HepG2) and normal (Vero) cell lines, showing encouraging results in terms of cell viability and cytotoxicity. impactfactor.org

Research on Immunomodulatory Effects (e.g., Atopic Dermatitis)

While research specifically on this compound's direct immunomodulatory effects, particularly in the context of atopic dermatitis, is limited in the provided search results, studies on related compounds and mandelate derivatives offer some insight into potential mechanisms.

Research on N-benzyl-N-methyldecan-1-amine, a compound derived from garlic with a benzyl group, and its derivative, decyl-(4-methoxy-benzyl)-methyl-1-amine, has explored their potential to alleviate 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis-like skin lesions in mice. nih.govresearchgate.net These compounds were found to hinder the inflammatory progression of the disease by blocking the infiltration of mast cells and reducing IgE production. nih.govresearchgate.net This effect was attributed to a decrease in inflammatory mediators such as TNF-α, IL-1β, IL-4, IL-6, PGE2, and NO, through the down-regulation of JNK/p38MAPK and NF-κB signaling pathways, as well as reduced expression of COX2 and iNOS. nih.gov These findings suggest that compounds containing benzyl groups and related structures may possess immunomodulatory properties relevant to inflammatory skin conditions like atopic dermatitis.

General research on atopic dermatitis highlights the involvement of immune dysregulation and inflammatory responses, including increased levels of IgE and inflammatory cytokines like IL-4, IL-5, IL-6, and TNF-α. nih.govmdpi.comactasdermo.org Treatments that modulate these immune responses and reduce inflammatory mediators are of interest for managing the condition. nih.govmdpi.com While direct evidence for this compound's role in this context is not explicitly detailed, the observed effects of structurally related benzyl derivatives on inflammatory pathways in AD models suggest a potential area for further investigation.

Pharmacological and Toxicological Research (excluding dosage/administration)

Mechanism of Action Studies in Biological Systems

The mechanism of action of mandelate and its derivatives in biological systems varies depending on the specific compound and the biological target. In the context of antimicrobial activity, the proposed mechanism for the mandelate ion involves interference with bacterial metabolism by modulating enzyme activity. vulcanchem.com In biological systems, calcium mandelate, for example, dissociates into calcium ions and mandelate ions, with the mandelate ion capable of interacting with various molecular targets through hydrogen bonding and hydrophobic interactions. vulcanchem.com

In bacteria capable of utilizing mandelic acid, a specific metabolic pathway known as the mandelate pathway exists. microbiologyresearch.orgmicrobiologyresearch.orgwikipedia.orgresearchgate.netwikipedia.orgacs.orgnih.gov This pathway involves enzymes such as mandelate racemase, which interconverts the enantiomers of mandelate, and (S)-mandelate dehydrogenase, which catalyzes the oxidation of (S)-mandelate. wikipedia.orgwikipedia.orgacs.orgnih.gov Benzoylformate decarboxylase and benzaldehyde dehydrogenase are also key enzymes in this pathway, converting benzoylformate to benzaldehyde and then to benzoate. acs.orgresearchgate.netnih.gov This pathway allows organisms like Pseudomonas putida to utilize mandelic acid as a carbon and energy source. wikipedia.orgnih.gov

For cytotoxic mandelate derivatives, such as organotin(IV) complexes, the mechanism of action against cancer cells has been investigated. Studies have indicated that the major cause of cancer cell death induced by these compounds is apoptosis, although a minor role for necrosis cannot be excluded. researchgate.net The nature and number of organic groups bonded to the tin atom, as well as the counter anions, play a significant role in determining the cytotoxicity. researchgate.net Structural features, such as the planarity and extended π system of co-ligands like 1,10-phenanthroline, can facilitate transport across cell membranes and enhance DNA binding affinity, interfering with cellular functions. researchgate.net

In the context of immunomodulatory effects, as seen with the benzyl-containing derivatives in atopic dermatitis models, the mechanism involves the modulation of inflammatory signaling pathways. nih.govresearchgate.net These compounds have been shown to down-regulate pathways like JNK/p38MAPK and NF-κB, leading to reduced production of pro-inflammatory cytokines and mediators. nih.gov

Metabolic Fate and Biotransformation in Organisms

The metabolic fate and biotransformation of mandelate and its derivatives have been studied in various organisms, particularly in bacteria and yeasts capable of utilizing these compounds. The mandelate degradation pathway has been identified and analyzed in various microorganisms, including Gram-negative and Gram-positive bacteria, filamentous fungi, and yeasts. mdpi.comresearchgate.net

In bacteria like Pseudomonas putida and Bacterium NCIB 8250, mandelate is oxidized through a series of enzymatic steps. microbiologyresearch.orgmicrobiologyresearch.orgwikipedia.orgnih.govnih.gov L-mandelate is typically oxidized via benzoylformate, benzaldehyde, and benzoate. microbiologyresearch.orgmicrobiologyresearch.org Substituted mandelate derivatives can also be metabolized through similar or parallel pathways, often leading to the formation of intermediates like catechol or 3,4-dihydroxybenzoate, which then undergo ring cleavage. microbiologyresearch.orgmicrobiologyresearch.org The enzymes involved in these pathways can exhibit varying degrees of specificity for different mandelate analogues. microbiologyresearch.orgnih.gov

In yeasts, a mandelate pathway has been shown to be involved in the synthesis of benzenoids. nih.govnih.gov This pathway links phenylpyruvate- and 4-hydroxyphenylpyruvate-derived compounds with the synthesis of benzaldehydes through benzoylformate decarboxylation. nih.govnih.gov Enzymes like phenylpyruvate decarboxylase (encoded by ARO10) are suggested to play a role in the formation of benzaldehyde and benzyl alcohol. oeno-one.eu The metabolic fate of benzaldehyde in yeast can involve conversion to the corresponding alcohol (benzyl alcohol) or acid (benzoic acid), depending on the cellular redox status. oeno-one.eu

While specific details on the metabolic fate of this compound itself in mammalian systems were not extensively found in the provided search results, the general principles of ester hydrolysis and the metabolism of the resulting mandelic acid and benzyl alcohol would likely apply. Esters can be hydrolyzed by esterases in biological systems. pic.int Mandelic acid is a product of the metabolism of certain compounds in humans, such as phenylephrine. nih.govwikipedia.org Benzyl alcohol can be metabolized to benzaldehyde and then to benzoic acid. oeno-one.eudrugbank.com Further metabolism of benzoic acid can occur through pathways like conjugation or degradation.

Analytical and Spectroscopic Research on Benzyl Mandelate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the structure, functional groups, and purity of benzyl (B1604629) mandelate (B1228975). These techniques are fundamental in confirming the identity of synthesized benzyl mandelate and studying its properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds like this compound, providing insights into the arrangement of atoms and their connectivity. Both ¹H and ¹³C NMR are routinely used, and 2D NMR techniques can offer further confirmation of structural assignments nih.govnih.govchemicalbook.com.

¹H NMR spectra of this compound typically show characteristic signals corresponding to the protons of the two phenyl rings, the benzylic methylene (B1212753) group, the chiral methine proton, and the hydroxyl proton chemicalbook.comrsc.org. For instance, a ¹H NMR spectrum in CDCl₃ at 400 MHz shows signals in the region of 7.30-7.37 ppm for the aromatic protons, a multiplet between 5.03-6.01 ppm, a multiplet between 4.89-4.92 ppm, and a singlet at 5.15 ppm rsc.org. Another ¹H NMR spectrum recorded at 400 MHz in CDCl₃ for DL-benzyl mandelate shows shifts at 7.40, 7.34, 7.32, 7.29, and 7.18 ppm for aromatic protons, signals at 5.21, 5.20, and 5.17 ppm, and a signal at 3.53 ppm chemicalbook.com.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum of this compound exhibits signals for the carbons of the ester carbonyl group, the quaternary and methine carbons of the mandelate portion, the benzylic methylene carbon, and the carbons of the two phenyl rings chemicalbook.com. A ¹³C NMR spectrum of DL-benzyl mandelate in CDCl₃ shows characteristic peaks, including signals around 173.41 ppm (carbonyl carbon), 138.31, 135.12, 128.50, 127.90, and 126.63 ppm (aromatic carbons), 73.05 ppm (methine carbon), and 67.46 ppm (benzylic carbon) chemicalbook.com.

Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate protons with carbons they are directly attached to (HSQC) or coupled to over multiple bonds (HMBC). These experiments are invaluable for unambiguous assignment of NMR signals and confirming the structure, particularly for complex molecules or when signal overlap occurs in 1D spectra drugbank.comlmdb.cascielo.br.

Mass Spectrometry (MS and GC-MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain fragmentation patterns that aid in structural confirmation. GC-MS couples the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of mixtures and identification of components based on their mass spectra and retention times nih.govnih.govscholarsresearchlibrary.comresearchgate.net.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak at m/z 242, corresponding to its molecular weight nih.gov. Characteristic fragmentation patterns arise from the cleavage of bonds within the molecule. Common fragments observed in the mass spectrum of this compound can include ions corresponding to the loss of the benzyl group or the mandelate portion, as well as fragments related to the substructures of mandelic acid and benzyl alcohol nih.gov. For example, the NIST database lists mass spectral data for this compound with a top peak at m/z 107 and a second highest peak at m/z 79 nih.gov. These fragments are consistent with the fragmentation of the benzyl and mandelic acid moieties.

GC-MS is particularly useful for analyzing the purity of this compound and identifying impurities. By separating components chromatographically before they enter the mass spectrometer, individual mass spectra of each component can be obtained, enabling their identification by comparison with spectral libraries nih.govscholarsresearchlibrary.comresearchgate.net.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy provide information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavelengths. Different functional groups vibrate at characteristic frequencies, resulting in unique absorption bands in the IR spectrum nih.govchegg.comresearchgate.net.

The FTIR spectrum of this compound typically shows absorption bands corresponding to the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), C-O stretching vibrations of the ester and alcohol functionalities, and characteristic C-H stretching and bending vibrations of the aromatic rings and aliphatic groups nih.govchegg.com. For instance, a FTIR spectrum of this compound recorded using the KBr wafer technique is available, showing these characteristic absorption features nih.gov.

Rotational Spectroscopy and Conformational Analysis

Rotational spectroscopy, often performed using techniques like pulsed-jet Fourier transform microwave spectroscopy, can provide highly detailed information about the molecular structure and conformation of a molecule in the gas phase ualberta.caresearchgate.netnih.gov. While studies specifically on the rotational spectrum of this compound are less common in the provided results, related compounds like methyl mandelate and benzyl alcohol have been investigated using these techniques ualberta.caresearchgate.netnih.gov.

Studies on methyl mandelate have explored its rotational spectrum and internal dynamics, providing insights into its preferred conformations ualberta.caresearchgate.net. Similarly, rotational spectroscopy of benzyl alcohol has revealed information about its conformers and tunneling motions nih.gov. These studies on related molecules highlight the potential of rotational spectroscopy for understanding the conformational landscape of this compound, which is influenced by the rotations around single bonds, particularly those connected to the ester group and the chiral center. Conformational analysis is important as different conformers can have varying stabilities and potentially influence the compound's reactivity and physical properties.

Chromatographic and Separation Sciences

Chromatographic techniques are essential for the analysis of the purity of this compound and, particularly for chiral this compound, for determining its enantiomeric excess.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used separation techniques for analyzing this compound nih.govtcichemicals.comsigmaaldrich.com. GC is suitable for volatile or semi-volatile compounds and is often coupled with detectors like FID (Flame Ionization Detector) or MS (Mass Spectrometry) nih.govscholarsresearchlibrary.com. HPLC is versatile and can be used for a broader range of compounds, including those that are not easily volatilized.

For determining the purity of this compound, GC and HPLC methods can separate the target compound from impurities, allowing for their quantification based on peak areas tcichemicals.comsigmaaldrich.com. Purity is often reported as a percentage based on chromatographic peak area analysis tcichemicals.comchemimpex.comtcichemicals.com.

Determining the enantiomeric excess (ee) of chiral this compound is critical for applications where a specific enantiomer is required. This is typically achieved using chiral chromatography, a specialized form of GC or HPLC that employs a chiral stationary phase capable of separating enantiomers lcms.czresearchgate.netnih.gov. Chiral HPLC is a common method for this purpose nih.govbeilstein-journals.org. The enantiomeric excess is calculated from the peak areas of the individual enantiomers in the chromatogram. For example, chiral HPLC analysis has been used to determine the enantiopurity of this compound derivatives beilstein-journals.org. UltraPerformance Convergence Chromatography (UPC²) has also been demonstrated for the fast chiral separation and enantiomeric excess determination of this compound at low impurity levels lcms.czresearchgate.net.

The optical rotation, another measure of enantiomeric purity for chiral substances, is also reported for this compound enantiomers. (R)-(-)-benzyl mandelate has a specific optical rotation of [α]²⁵/D -55° (c=1 in chloroform) or [α]²⁰/D = -56 +/- 3 ° (C = 1 in CHCl₃), while (S)-(+)-benzyl mandelate has a specific optical rotation of [α]²⁵/D +55° (c=1 in chloroform) chemimpex.comsigmaaldrich.comsigmaaldrich.com. Chiral LC can determine optical purity, with specifications sometimes requiring a minimum enantiomeric excess, such as 98.0 ee% tcichemicals.com.

Here is a table summarizing some analytical data points for this compound:

PropertyValueMethod/NotesSource
Molecular Weight242.27 g/mol Computed nih.govnih.gov
Melting Point (R enantiomer)104-107 °CLiterature value chemimpex.comsigmaaldrich.com
Optical Rotation (R enantiomer)[α]²⁵/D -55° (c=1, CHCl₃) or [α]²⁰/D = -56 +/- 3 ° (C = 1 in CHCl₃)Experimental chemimpex.comsigmaaldrich.com
Optical Rotation (S enantiomer)[α]²⁵/D +55° (c=1, CHCl₃)Experimental sigmaaldrich.com
Purity (GC)≥ 98.5% (R enantiomer)GC analysis chemimpex.com
Purity (GC)>98.0% (L enantiomer)GC analysis tcichemicals.com
Optical Purity (LC)min. 98.0 ee% (D enantiomer)LC analysis tcichemicals.com
¹H NMR (CDCl₃, 400 MHz)Characteristic peaks (see text)Spectroscopy chemicalbook.comrsc.org
¹³C NMR (CDCl₃)Characteristic peaks (see text)Spectroscopy chemicalbook.com
MS (EI)Molecular ion m/z 242, fragments m/z 107, 79GC-MS (NIST library) nih.gov
FTIRCharacteristic absorption bands (see text)KBr wafer technique nih.gov

Note: The interactive table above is a representation based on the provided data and may require a compatible browser or environment to render interactively.

Chiral Chromatography for Stereoisomer Separation

The presence of a chiral center in the mandelic acid moiety means this compound exists as a pair of enantiomers, (R)-benzyl mandelate and (S)-benzyl mandelate sigmaaldrich.comtcichemicals.comnih.gov. The separation of these stereoisomers is essential for understanding their individual properties and potential applications, as enantiomers can exhibit different biological activities and physical characteristics. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), is a widely used technique for achieving this separation capes.gov.brwvu.eduresearchgate.netresearchgate.net.

Chiral stationary phases are designed to interact differently with each enantiomer, leading to different retention times on the column and thus enabling their separation wvu.eduresearchgate.net. Research has explored the effectiveness of various CSPs for the resolution of mandelate derivatives, including this compound capes.gov.brresearchgate.net. For instance, optically active polyamides synthesized from (−)-1,2-diphenylethylenediamine and diacid chlorides have been found to be effective CSPs for the direct HPLC resolution of enantiomers, including this compound capes.gov.br. Capillary gas chromatography (GC) with cyclodextrin (B1172386) derivative CSPs has also been investigated for the enantiomer separation of mandelates and their analogs researchgate.net.

The principle behind chiral separation in chromatography relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector in the stationary phase wvu.edu. These complexes have different stabilities and interactions, leading to differential migration rates for the enantiomers wvu.edu.

Computational Analytical Chemistry

Computational analytical chemistry plays a significant role in complementing experimental studies of chiral molecules like this compound. These methods can provide insights into molecular properties, conformations, and interactions that are difficult to obtain through experiments alone.

Predictive Spectroscopy (e.g., ECD for Absolute Configuration)

Predictive spectroscopy, particularly the calculation of Electronic Circular Dichroism (ECD) spectra, is a powerful computational tool for determining the absolute configuration of chiral molecules researchgate.netfrontiersin.orgresearchgate.net. While experimental ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample, computational methods, often based on Time-Dependent Density Functional Theory (TDDFT), can predict these spectra for different possible stereoisomers researchgate.netresearchgate.net. By comparing the calculated ECD spectra with the experimental one, the absolute configuration of the chiral center can be assigned researchgate.netfrontiersin.orgresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a relationship between the chemical structure of a set of compounds and their biological activity or other properties nih.govneovarsity.org. While specific QSAR studies directly focused on the biological activity of this compound were not found within the search results, QSAR modeling is a general approach applicable to mandelate derivatives and other related compounds to predict their properties based on their molecular descriptors nih.govresearchgate.netnih.gov.

QSAR models utilize various computational descriptors that represent different aspects of a molecule's structure, such as electronic, steric, and hydrophobic features nih.govneovarsity.org. These descriptors are then correlated with the observed activity or property using statistical methods nih.govnih.gov. The resulting models can be used to predict the properties of new, untested compounds, guiding the design and selection of molecules with desired characteristics neovarsity.org.

Studies on other mandelate derivatives and related compounds demonstrate the utility of QSAR modeling in understanding the relationship between structural modifications and biological activity or other relevant properties researchgate.net. For example, QSAR models have been used to investigate the antimicrobial activity and cytotoxicity of novel mandelate ionic liquids, suggesting that their potency depends on lipophilicity with respect to the cation researchgate.net.

Future Directions and Interdisciplinary Research Opportunities

Development of More Sustainable Synthesis Routes

Current synthesis methods for mandelic acid derivatives, including potentially benzyl (B1604629) mandelate (B1228975), can involve processes that utilize toxic reagents like sodium cyanide. google.com Future research aims to develop more environmentally benign and sustainable routes for the synthesis of benzyl mandelate. This includes exploring methods that avoid hazardous chemicals and utilize renewable resources. For instance, research into the microbial metabolic pathways for the degradation of mandelic acid and mandelates suggests the potential for utilizing biological routes for synthesis or degradation, which could inform sustainable production methods. The development of shorter and more efficient synthetic pathways directly from renewable building blocks is a key area of focus.

Exploration of Novel Catalytic Systems

The synthesis of this compound and related chiral mandelate esters often involves esterification reactions. smolecule.com Research is ongoing to explore novel catalytic systems that can improve the efficiency, selectivity, and sustainability of these reactions. This includes the investigation of new metal catalysts, such as dirhodium carboxylate complexes, which have shown promise as enantioselective catalysts in transformations involving related compounds like α-diazocarbonyl compounds, drawing inspiration from the mandelate skeleton. ucc.ie The use of lipases for enzymatic resolution of racemic mandelate esters also represents an exploration of novel catalytic approaches, offering high enantioselectivity under mild conditions. smolecule.com Phase transfer catalysis is another area being explored for the synthesis of mandelic acid, which could potentially be applied or adapted for this compound synthesis to enhance reaction rates and selectivities while minimizing waste. researchgate.net

Advanced Computational Modeling for Drug Design and Reaction Prediction

Computational modeling plays an increasingly vital role in chemical research, and its application to this compound and its derivatives is a significant future direction. Advanced computational methods, such as Density Functional Theory (DFT), are used to study reaction mechanisms and predict kinetic and thermodynamic parameters, as demonstrated in studies on the gas phase elimination kinetics of methyl mandelate. acs.org Computational chemistry calculations are also employed to understand the interactions between mandelate enantiomers and chiral stationary phases, which is crucial for developing effective separation methods. researchgate.net In the context of drug design, computational modeling, including docking studies and QSAR methods, is being used to explore the interactions of mandelic acid derivatives with biological targets, which could be extended to investigate potential biological activities of this compound or its modified structures. taylorandfrancis.com

Integration with Synthetic Biology for Enhanced Bioproduction

Synthetic biology offers promising avenues for the sustainable production of chemicals, including potential precursors to this compound. Research is exploring the use of engineered microorganisms, such as Escherichia coli, to create artificial enzyme cascades for the biosynthesis of compounds like benzyl alcohol and mandelic acid from renewable feedstocks like glucose or L-phenylalanine. nih.govresearchgate.netresearchgate.net While direct bioproduction of this compound is not explicitly detailed in the search results, the successful bioproduction of its constituent parts suggests the potential for integrating these pathways to achieve enzymatic synthesis of the ester in the future. researchgate.net Synthetic biology approaches are also being developed for the production of other high-value, bio-based ingredients, highlighting the broader potential for this field in producing complex molecules. seqens.comfrontiersin.org

Investigation of Emerging Biological Activities and Therapeutic Potentials

While the provided instructions exclude detailed safety and dosage information, research is exploring the biological activities and potential therapeutic applications of mandelic acid derivatives. Mandelic acid itself has known antibacterial properties and is used in medicine and cosmetics. taylorandfrancis.comresearchgate.net Novel mandelate ionic liquids have been synthesized and shown to exhibit antimicrobial activity. researchgate.netresearchgate.net Although specific therapeutic potentials for this compound are not extensively detailed, the investigation of related mandelate compounds for antibacterial and antifungal properties taylorandfrancis.comresearchgate.netresearchgate.net, as well as their potential as anticancer agents in the context of ionic liquids acs.org, suggests that future research may explore similar activities for this compound or its modified forms. The use of chiral mandelate esters as building blocks in the synthesis of pharmaceuticals also indicates a connection to potential therapeutic applications. chemimpex.com

Application in Advanced Materials and Nanotechnology

The application of chemical compounds in advanced materials and nanotechnology is a rapidly evolving field. While specific applications of this compound in these areas are not widely reported in the immediate search results, the broader context of mandelic acid derivatives and related compounds provides potential future directions. For instance, ionic liquids, some of which are derived from mandelic acid, are being explored for creating new classes of advanced materials, including stimuli-responsive solvogels and components for resins and coatings. researchgate.net Nanomaterials, such as carbon nanotubes, are being investigated for their applications in chromatographic separation of mandelic acid derivatives, suggesting potential interactions and uses in nanotechnology-based separation or sensing platforms. researchgate.net Furthermore, the use of g-C₃N₄-based materials in photocatalytic oxidation of benzyl alcohol to benzaldehyde (B42025) highlights the relevance of benzyl-related compounds in the development of advanced catalytic materials. Future research could explore the incorporation of this compound into novel material matrices or its use in the synthesis of nanomaterials with tailored properties.

Q & A

Q. What are the common by-products observed during the synthesis of benzyl mandelate, and how can they be identified experimentally?

this compound synthesis often yields by-products such as benzoate and phenylglyoxylate due to side reactions under alkaline conditions. For example, internal Cannizzaro-type reactions and keto-enolic equilibria can occur when NaOH is used, leading to these by-products . To identify them, researchers should employ analytical techniques like HPLC or GC-MS coupled with reference standards. Adjusting reaction pH to neutral (e.g., pH 7) can suppress overoxidation and simplify product isolation .

Q. How can the stereochemical configuration of this compound derivatives be determined using accessible laboratory methods?

Chiroptical techniques such as electronic circular dichroism (ECD) and anisotropy spectroscopy are effective for characterizing stereoisomers. For instance, methyl mandelate (a structural analog) exhibits distinct ECD bands at 186 nm and 203 nm, with computational modeling (e.g., density functional theory) aiding in spectral interpretation . Basic labs can use polarimetry to measure optical rotation, supported by comparison to known enantiomers (e.g., R- or S-ethyl mandelate) .

Q. What microbial pathways are implicated in this compound degradation, and how can these be studied in environmental samples?

Mandelate metabolism in microorganisms often proceeds via pathways converting it to catechol or protocatechuate, involving enzymes like mandelate racemase and dehydrogenase. Researchers can isolate mandelate-degrading strains (e.g., Pseudomonas spp.) and conduct enzyme assays or genomic sequencing to identify pathway genes. Aerobic enrichment cultures with mandelate as the sole carbon source are a standard approach .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of this compound formation in glycosylation reactions?

Stereoselectivity in glycosylation using this compound derivatives as chiral auxiliaries depends on reaction pH, temperature, and catalyst choice. For example, glucosyl donors with (R)-ethoxycarbonyl benzyl groups yield specific stereoisomers when synthesized under BF₃·Et₂O catalysis. Lower pH (e.g., pH 7) minimizes side reactions, while computational modeling of transition states can predict selectivity trends .

Q. What computational strategies are effective for resolving discrepancies between experimental and theoretical chiroptical data for this compound analogs?

Discrepancies in ECD spectra (e.g., overestimated band intensities at 186 nm) arise from solvent effects or conformational flexibility. Advanced approaches include:

  • Solvent-phase DFT calculations (e.g., COSMO model) .
  • Molecular dynamics simulations to account for rotational isomerism.
  • Benchmarking against high-resolution crystallographic data to refine computational parameters .

Q. How can alternative biosynthetic pathways for this compound precursors be engineered in non-model organisms like Hanseniaspora vineae?

H. vineae lacks phenylalanine ammonia-lyase (PAL) pathways but may utilize chorismate-derived routes with mandelate as an intermediate. Researchers can:

  • Knock out competing pathways (e.g., shikimate kinase) to redirect flux toward mandelate .
  • Use isotopic labeling (¹³C-phenylalanine) to trace carbon flow in feeding experiments .
  • Heterologously express mandelate synthase from plant or bacterial sources to enhance yield .

Methodological Guidance

Q. What experimental controls are critical when analyzing this compound’s role in asymmetric catalysis?

  • Negative controls: Reactions without catalysts or chiral auxiliaries to confirm stereoselectivity is enzyme/auxiliary-dependent .
  • Isotopic controls: Deuterated solvents (e.g., D₂O) to rule out proton exchange artifacts in NMR analysis .
  • Kinetic profiling: Time-course assays to distinguish primary products (mandelate) from secondary by-products (phenylglyoxylate) .

Q. How should researchers manage conflicting data on this compound’s metabolic intermediates in microbial systems?

  • Multi-omics integration: Combine transcriptomics (RNA-seq) to identify upregulated genes with metabolomics (LC-MS) to detect intermediates .
  • Enzyme inhibition studies: Use specific inhibitors (e.g., mandelate racemase inhibitors) to block pathway branches and isolate intermediates .

Data Management and Reproducibility

Q. What best practices ensure reproducibility in this compound synthesis and characterization?

  • Detailed reaction logs: Document pH, temperature, and catalyst batch numbers .
  • Public data deposition: Upload raw spectra (ECD, NMR) to repositories like Mendeley Data, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
  • Collaborative tools: Use Mendeley to share annotated spectra and protocols, enabling cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.